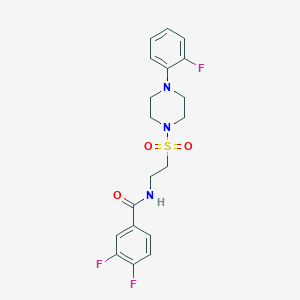

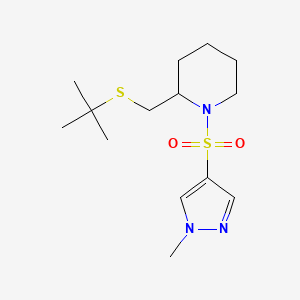

![molecular formula C22H16FN3OS2 B2654182 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 392317-42-9](/img/structure/B2654182.png)

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the thiadiazole ring, being aromatic, might participate in electrophilic aromatic substitution reactions . The carboxamide group could be involved in various reactions such as hydrolysis, reduction, and condensation .Scientific Research Applications

Antimicrobial Applications

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide derivatives have been investigated for their antimicrobial properties. For example, a study on the synthesis and biological assessment of certain derivatives demonstrated significant activity against a range of microbial strains, indicating potential use as antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Anticancer Applications

The compound and its derivatives have shown promise in anticancer research. Modifications of the 1,3,4-thiadiazole scaffold have yielded compounds with potent activity against various cancer cell lines, including MCF-7, A549, and SKOV-3. Specific derivatives were found to be as potent as doxorubicin against these cell lines, highlighting their potential as novel anticancer agents. Furthermore, some compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells, suggesting mechanisms of action conducive to anticancer therapy (Ahadi et al., 2020).

Enzyme Inhibition

Research into the inhibition of carbonic anhydrase and other enzymes has been another area of application. Novel metal complexes of heterocyclic sulfonamide derivatives, including those related to the 1,3,4-thiadiazol-2-yl motif, have demonstrated powerful inhibitory effects on human carbonic anhydrase isoenzymes. These findings suggest potential applications in treating conditions like glaucoma, epilepsy, and altitude sickness, where enzyme inhibition can be therapeutic (Büyükkıdan et al., 2013).

Fluorescent Probes

The structural modification of 1,3,4-thiadiazole derivatives has also led to the development of fluorescent probes. These compounds exhibit unique fluorescence effects, including dual fluorescence, which can be modulated by substituent and aggregation. Such properties make them suitable for applications in molecular biology and medicine, where they can serve as tools for studying biological systems or diagnosing diseases (Budziak et al., 2019).

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential applications. This could include in vitro and in vivo studies to evaluate its efficacy and toxicity, as well as mechanistic studies to understand its mode of action. Additionally, studies could be conducted to optimize its synthesis and improve its physicochemical properties .

Properties

IUPAC Name |

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN3OS2/c23-19-8-4-5-15(13-19)14-28-22-26-25-21(29-22)24-20(27)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCRGBYUCQRMOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

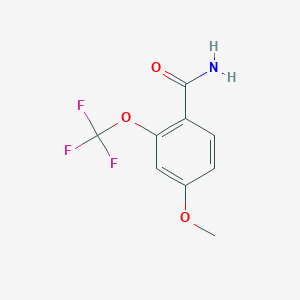

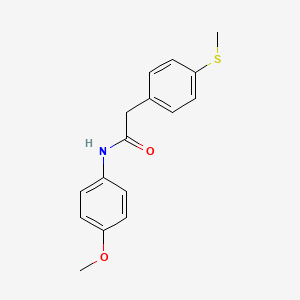

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2654104.png)

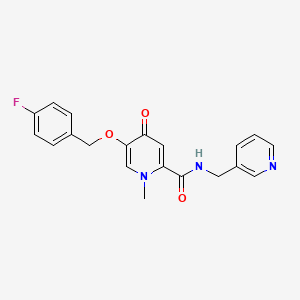

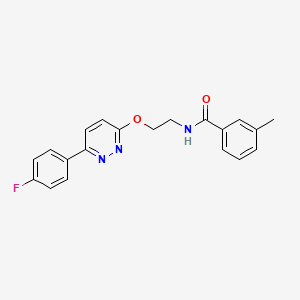

![N~1~-(3-chlorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2654106.png)

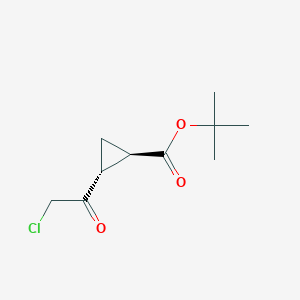

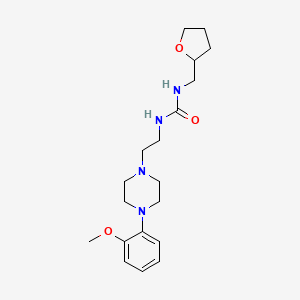

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2654108.png)

![2-(3-fluoro-4-methylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2654112.png)

![1-{1-Benzyl-1,9-diazaspiro[5.5]undecan-9-yl}prop-2-en-1-one](/img/structure/B2654115.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2654117.png)